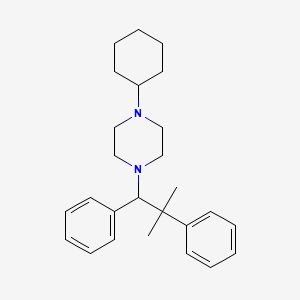
1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine is a synthetic compound known for its complex structure and diverse applications It is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with a 2-methyl-1,2-diphenylpropyl group
准备方法
The synthesis of 1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine ring. The cyclohexyl group is introduced through a cyclization reaction, followed by the addition of the 2-methyl-1,2-diphenylpropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.
化学反应分析
1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogens or other substituents can be introduced using reagents like sodium iodide or potassium bromide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has been investigated for its interactions with biological systems, particularly its binding affinity to certain receptors.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine can be compared to other similar compounds, such as:
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: Known for its psychoactive properties and interaction with opioid receptors.
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine: Studied for its potential as a sigma-2 receptor agonist and its effects on cancer cells.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
属性
CAS 编号 |
88144-94-9 |
|---|---|
分子式 |
C26H36N2 |
分子量 |
376.6 g/mol |
IUPAC 名称 |
1-cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine |
InChI |
InChI=1S/C26H36N2/c1-26(2,23-14-8-4-9-15-23)25(22-12-6-3-7-13-22)28-20-18-27(19-21-28)24-16-10-5-11-17-24/h3-4,6-9,12-15,24-25H,5,10-11,16-21H2,1-2H3 |
InChI 键 |
NTKWBNYVSDEJGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCN(CC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



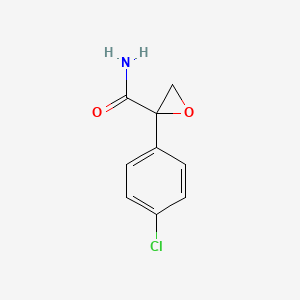
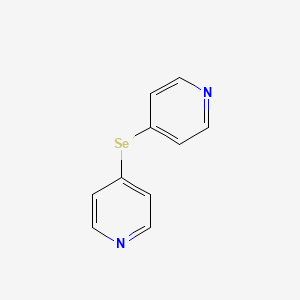
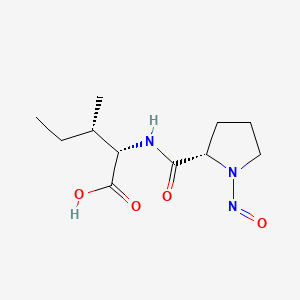
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
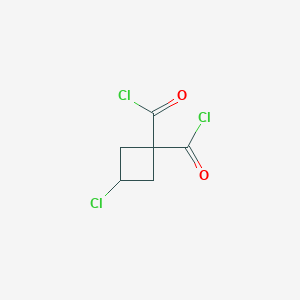
![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
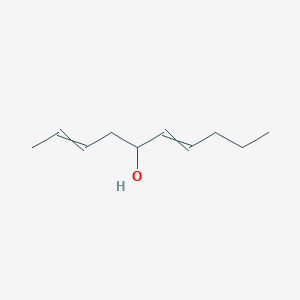
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
